molecular formula C19H24N4O4 B5519252 3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5519252
M. Wt: 372.4 g/mol
InChI Key: CYMVXZXUFCJPII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that can include the formation of spiro frameworks, incorporation of functional groups, and careful control of reaction conditions to achieve desired selectivity and yields. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for antihypertensive activity screening, demonstrating the complexity and potential of such compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds in this class features a spiro framework that combines cyclohexane and pyrrolidine rings, contributing to their distinct chemical properties. The presence of various substituents, such as the 1-imidazolidinyl group, influences the overall molecular conformation and reactivity. X-ray crystallography and other analytical techniques are essential for elucidating these complex structures (Manjunath et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, which share structural similarities with the compound , highlights the use of [3+2] cycloaddition reactions. These studies provide insights into the stereospecific interactions and conformational properties of spiro compounds, including those with imidazolidine rings (Chiaroni et al., 2000).

Pharmacological Applications

  • New derivatives of diazaspiro[4.5]decan-2,4-dione have been synthesized and evaluated for their affinity towards various serotonin and dopaminergic receptors. These compounds, including spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-diones, have shown significant promise in pharmacological studies for their receptor binding affinity, making them potential candidates for further drug development (Czopek et al., 2016).

Material Science and Corrosion Inhibition

  • Imidazolidine derivatives, including diazaspiro[4.5]decanes, have been investigated as novel corrosion inhibitors for steel in acidic environments. These studies reveal the potential of such compounds in protecting metals against corrosion, emphasizing their importance in industrial applications (Wazzan et al., 2018).

properties

IUPAC Name

3-methyl-8-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-3-4-14(11-15(13)23-10-7-20-17(23)25)16(24)22-8-5-19(6-9-22)12-21(2)18(26)27-19/h3-4,11H,5-10,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMVXZXUFCJPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CN(C(=O)O3)C)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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